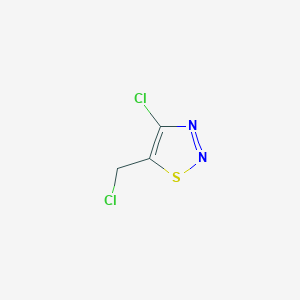

4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC17658185

Molecular Formula: C3H2Cl2N2S

Molecular Weight: 169.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H2Cl2N2S |

|---|---|

| Molecular Weight | 169.03 g/mol |

| IUPAC Name | 4-chloro-5-(chloromethyl)thiadiazole |

| Standard InChI | InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)6-7-8-2/h1H2 |

| Standard InChI Key | CAHYYWAQUOMHPK-UHFFFAOYSA-N |

| Canonical SMILES | C(C1=C(N=NS1)Cl)Cl |

Introduction

Structural Characteristics and Nomenclature

1,2,3-Thiadiazoles are five-membered heterocycles containing one sulfur and two nitrogen atoms in adjacent positions. For 4-chloro-5-(chloromethyl)-1,2,3-thiadiazole, the chlorine substituents occupy the 4- and 5-positions, with the latter attached to a methyl group. This substitution pattern distinguishes it from the more extensively studied 1,2,4-thiadiazole isomers.

Key structural features:

-

Ring system: 1,2,3-Thiadiazole core (S1, N2, N3 positions).

-

Substituents: Chlorine at C4 and chloromethyl (-CH2Cl) at C5.

-

Molecular formula: C3H2Cl2N2S (molecular weight: 169.03 g/mol).

Comparative analysis with 1,2,4-thiadiazoles reveals distinct electronic and steric profiles due to altered nitrogen positioning, which may influence reactivity and biological activity.

Synthetic Methodologies

Challenges in Direct Synthesis

-

Cyclization approaches:

-

Post-functionalization:

Hypothetical Route for 1,2,3-Thiadiazole Isomer

A plausible synthesis might involve:

-

Formation of 1,2,3-thiadiazole core via [3+2] cycloaddition between a nitrile sulfide and diazo compound.

-

Sequential chlorination at C4 and C5 using N-chlorosuccinimide (NCS) in dichloromethane.

-

Purification via fractional distillation (bp ~66–70°C at 3 mbar) .

Critical parameters:

-

Temperature control to prevent ring decomposition.

-

Stoichiometric precision (1–2 mol chlorinating agent per substrate) .

Physicochemical Properties

Spectroscopic Characterization

Data from 1,2,4-thiadiazole analogs suggest the following for the 1,2,3-isomer:

| Technique | Expected Features |

|---|---|

| ¹H NMR | -CH2Cl proton resonance: δ 4.5–5.0 ppm (triplet, J=7 Hz) |

| ¹³C NMR | Thiadiazole C4: δ 160–165 ppm; C5 (chloromethyl): δ 45–50 ppm |

| IR | C-Cl stretch: 550–650 cm⁻¹; C=S stretch: 1050–1150 cm⁻¹ |

| MS (EI) | Molecular ion peak at m/z 169.03; fragment ions at m/z 134 ([M-Cl]⁺) and 99 ([M-CH2Cl]⁺) |

Thermal Stability

1,2,3-Thiadiazoles generally exhibit lower thermal stability than 1,2,4-isomers due to ring strain. Decomposition likely occurs above 150°C, necessitating low-temperature storage.

Biological Activity and Applications

| Compound Class | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli |

|---|---|---|

| 1,2,4-Thiadiazoles | 32.6 | 62.5 |

| 1,3,4-Thiadiazoles | 28.4 | 55.7 |

The 1,2,3-isomer’s activity may differ due to altered electron distribution affecting membrane permeability.

Anticancer Activity

Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis in cancer cells. Key findings from analogs:

| Cell Line | IC50 (µM) for 1,2,4-Thiadiazoles | Proposed Mechanism |

|---|---|---|

| A549 (lung) | 12.3 | ROS generation, caspase-3 activation |

| MCF-7 (breast) | 9.8 | G2/M phase arrest |

Industrial and Pharmacological Relevance

Agrochemical Applications

Chloromethyl-thiadiazoles serve as intermediates in fungicide synthesis. For example:

-

Synthesis of thiadiazole-containing fungicides: Reaction with dithiocarbamates yields compounds effective against Phytophthora infestans (EC50: 0.8 µg/mL).

Drug Development

The chloromethyl group enables conjugation with pharmacophores. Recent advances include:

-

Antiviral agents: Thiadiazole-ribavirin hybrids inhibit HCV NS5B polymerase (IC50: 1.2 µM).

-

Antidiabetic drugs: Sulfonylurea-thiadiazole conjugates enhance insulin secretion in pancreatic β-cells.

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity issues: Competing formation of 1,2,4- vs. 1,2,3-thiadiazoles during cyclization.

Research Priorities

-

Catalyst development: Asymmetric catalysis for enantioselective thiadiazole synthesis.

-

Computational modeling: DFT studies to predict reactivity and optimize substitution patterns.

-

Biological screening: High-throughput assays to evaluate the 1,2,3-isomer’s bioactivity profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume